molecular formula C12H12FNO2S2 B263061 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Numéro de catalogue B263061
Poids moléculaire: 285.4 g/mol
Clé InChI: OYXPXIUSBVBBIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide works by selectively binding to and inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK activity by 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide results in the suppression of these signaling pathways, leading to the inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have potent inhibitory activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In vivo studies have demonstrated that 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is well-tolerated and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration in clinical trials. However, one limitation of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by abnormal B-cell activation. Finally, the role of BTK inhibitors in the treatment of CNS malignancies, such as glioblastoma, is an area of active investigation.

Méthodes De Synthèse

The synthesis of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide linkage between the benzenesulfonamide and thienyl groups. The final product is obtained through purification by column chromatography.

Applications De Recherche Scientifique

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated the efficacy of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in reducing tumor growth and improving survival in mouse models of CLL and MCL.

Propriétés

Nom du produit

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Formule moléculaire

C12H12FNO2S2

Poids moléculaire

285.4 g/mol

Nom IUPAC

2-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO2S2/c13-11-5-1-2-6-12(11)18(15,16)14-8-7-10-4-3-9-17-10/h1-6,9,14H,7-8H2

Clé InChI

OYXPXIUSBVBBIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2

SMILES canonique

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.